N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate
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Overview
Description
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate is a white crystalline solid that is soluble in water and organic solvents. It is known for its weak basicity and ability to react with acids . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate involves two main steps: sulfonation and ethylation. Initially, benzylamine undergoes a sulfonation reaction to form benzylsulfonic acid benzylamine. This intermediate is then reacted with chloroethane under basic conditions to produce 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate . Industrial production methods typically involve similar steps but are optimized for large-scale production .
Chemical Reactions Analysis
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate has several scientific research applications:
Dye Intermediate: It is used as an intermediate in the synthesis of various organic dyes, including fluorescent dyes and labeling reagents.
Photosensitizer: Due to its ability to absorb ultraviolet light, it is used in the preparation of photosensitizers for photography, printing, and optoelectronics.
Biological Labeling: The compound can be incorporated into biomolecules for use in immunohistochemistry and molecular biology experiments.
Mechanism of Action
The mechanism of action of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating reactions such as sulfonation and substitution . The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar compounds to 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate include:
- N-Ethyl-N-benzylaniline-3’-sulfonic acid
- N-Ethyl-N-phenylaminomethylbenzenesulfonic acid
- N-Ethyl-N-(3’-sulfonbenzyl)aniline
These compounds share similar structural features but differ in their specific functional groups and reactivity. 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate is unique due to its specific combination of ethyl and phenyl groups attached to the benzene ring, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C15H19NO4S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[(N-ethylanilino)methyl]benzenesulfonic acid;hydrate |
InChI |
InChI=1S/C15H17NO3S.H2O/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);1H2 |
InChI Key |
NYPORDWRBCWHRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2.O |
Origin of Product |
United States |
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